5-(1,4-Oxazepan-4-YL)pyridine-2-carbonitrile
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Overview
Description
5-(1,4-Oxazepan-4-YL)pyridine-2-carbonitrile is a chemical compound with the molecular formula C11H13N3O and a molecular weight of 203.24 g/mol . This compound features a pyridine ring substituted with a nitrile group at the 2-position and an oxazepane ring at the 4-position. It is known for its potential biological activity and diverse applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,4-Oxazepan-4-YL)pyridine-2-carbonitrile typically involves the following steps:
Formation of the Oxazepane Ring: The oxazepane ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino ethers, under acidic or basic conditions.
Substitution on the Pyridine Ring: The nitrile group is introduced to the pyridine ring through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes, automated synthesis, and purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
5-(1,4-Oxazepan-4-YL)pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Sodium cyanide, potassium cyanide, and other nucleophiles under controlled temperature and pH conditions.
Major Products Formed
The major products formed from these reactions include oxides, reduced derivatives, and substituted compounds with various functional groups .
Scientific Research Applications
5-(1,4-Oxazepan-4-YL)pyridine-2-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of 5-(1,4-Oxazepan-4-YL)pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-(1,4-Oxazepan-4-YL)pyridine-3-carbonitrile: Similar structure with the nitrile group at the 3-position.
5-(1,4-Oxazepan-4-YL)pyridine-4-carbonitrile: Similar structure with the nitrile group at the 4-position.
5-(1,4-Oxazepan-4-YL)pyridine-5-carbonitrile: Similar structure with the nitrile group at the 5-position.
Uniqueness
5-(1,4-Oxazepan-4-YL)pyridine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
5-(1,4-oxazepan-4-yl)pyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c12-8-10-2-3-11(9-13-10)14-4-1-6-15-7-5-14/h2-3,9H,1,4-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPJKHSFVBDONPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCOC1)C2=CN=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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